N-(5-chloro-2-methylphenyl)-3-iodobenzamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-iodobenzamide, also known as CI-1011, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been found to exhibit potent activity against various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-iodobenzamide is not fully understood. However, it has been proposed that the compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, the compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent activity against various enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine in the brain. In addition, this compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized using a relatively simple process. In addition, the compound has been extensively studied and its pharmacological properties are well understood. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-iodobenzamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic applications for the compound. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3-iodobenzamide has been extensively studied for its therapeutic potential in various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. The compound has been found to exhibit potent activity against beta-amyloid aggregation, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the pathogenesis of Parkinson's disease. Furthermore, the compound has been found to exhibit potent anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEFNZMXVDHYCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.